molecular formula C9H12O4S B14331396 4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol CAS No. 104693-05-2

4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol

Cat. No.: B14331396
CAS No.: 104693-05-2
M. Wt: 216.26 g/mol
InChI Key: HVZGAYRNBIEADW-UHFFFAOYSA-N
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Description

4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol is an organic compound that features a benzene ring substituted with a methanesulfonyl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol typically involves the sulfonation of a benzene derivative followed by the introduction of hydroxyl groups. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes sulfonation using methanesulfonyl chloride in the presence of a Lewis acid catalyst. The hydroxyl groups can then be introduced through hydroxylation reactions using hydrogen peroxide or other oxidizing agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the methanesulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol is unique due to the presence of both hydroxyl and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler benzene derivatives .

Properties

CAS No.

104693-05-2

Molecular Formula

C9H12O4S

Molecular Weight

216.26 g/mol

IUPAC Name

4-(2-methylsulfonylethyl)benzene-1,2-diol

InChI

InChI=1S/C9H12O4S/c1-14(12,13)5-4-7-2-3-8(10)9(11)6-7/h2-3,6,10-11H,4-5H2,1H3

InChI Key

HVZGAYRNBIEADW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCC1=CC(=C(C=C1)O)O

Origin of Product

United States

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